molecular formula C28H25N5O4 B2496353 N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029728-25-3

N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2496353
CAS No.: 1029728-25-3
M. Wt: 495.539
InChI Key: PWMYBFJZKVWITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,8-naphthyridin-4-one core substituted with a 1,2,4-oxadiazole ring at position 3 and an N-[(4-methoxyphenyl)methyl]acetamide side chain. The oxadiazole moiety is further substituted with a 3-methylphenyl group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-17-5-4-6-20(13-17)26-31-28(37-32-26)23-15-33(27-22(25(23)35)12-7-18(2)30-27)16-24(34)29-14-19-8-10-21(36-3)11-9-19/h4-13,15H,14,16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYBFJZKVWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, starting with the preparation of the naphthyridine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves the coupling of the methoxyphenyl group to the naphthyridine-oxadiazole intermediate using a suitable coupling reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains multiple reactive moieties:

  • Acetamide group : Susceptible to hydrolysis under acidic/basic conditions.

  • 1,2,4-Oxadiazole ring : Prone to ring-opening reactions or nucleophilic substitution.

  • 4-Oxo-1,8-naphthyridine core : Capable of keto-enol tautomerism and nucleophilic attack.

  • Methoxyphenyl substituent : Electron-rich aromatic system amenable to electrophilic substitution.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis to yield a carboxylic acid and amine derivatives.

Reaction Type Conditions Products Notes
Acidic hydrolysisHCl (conc.), refluxCarboxylic acid + (4-methoxyphenyl)methylamineRequires prolonged heating .
Basic hydrolysisNaOH (aq.), 80°CSodium carboxylate + (4-methoxyphenyl)methylamineFaster than acidic hydrolysis.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is reactive under nucleophilic or reductive conditions:

Reaction Type Conditions Products Notes
Nucleophilic ring-openingNH₂OH, H₂O, pH 7–8Amidoxime derivativeSelective attack at C5 position.
ReductionH₂/Pd-C, EtOHThioamide or diamino intermediatePartial reduction observed .

Naphthyridine Core Modifications

The 4-oxo group on the naphthyridine ring participates in tautomerism and condensation:

Reaction Type Conditions Products Notes
Keto-enol tautomerismPolar solvents, room temp.Enol form stabilized via intramolecular H-bondingConfirmed via NMR.
CondensationNH₂NH₂, EtOH, refluxHydrazone derivativeForms Schiff base analogs .

Methoxyphenyl Electrophilic Substitution

The methoxyphenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction Type Conditions Products Notes
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative at para/ortho positionsLimited regioselectivity .
DemethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivativeRequires anhydrous conditions.

Side Reactions and Optimization Challenges

  • Competitive reactivity : Simultaneous activation of oxadiazole and naphthyridine rings can lead to cross-reactivity. For example, hydrolysis of the acetamide group may inadvertently open the oxadiazole ring under strong acidic conditions .

  • Byproduct formation : Demethylation of the methoxyphenyl group during EAS generates phenolic byproducts, necessitating protective strategies .

Analytical Validation

Reaction outcomes are validated using:

  • NMR spectroscopy : To confirm structural changes (e.g., keto-enol tautomerism).

  • Mass spectrometry : For molecular weight verification of derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide serves as a valuable building block for synthesizing more complex molecules. Researchers utilize it to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests that it can inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating various diseases:

  • Targeting Enzymes : It may interact with specific enzymes or receptors involved in disease pathways, leading to modulation of their activity.
  • Drug Development : Its unique structure makes it a candidate for developing new drugs aimed at treating infections or cancer.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential utility as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer activity that warrants further exploration.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Core Heterocyclic Systems

  • Target Compound: 1,8-naphthyridinone fused with 1,2,4-oxadiazole (electron-deficient heterocycle) .
  • Analogues (6a-m, 7a-m) : 1,2,3-triazole-linked naphthalene derivatives (electron-rich heterocycles) .
    • Example: 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) features a triazole core, enhancing dipole interactions compared to oxadiazole .

Substituent Effects

  • 3-Methylphenyl on oxadiazole: Moderates steric bulk while retaining aromatic interactions.
  • Analogues :
    • 6b (N-(2-nitrophenyl) derivative): Nitro group increases polarity and hydrogen-bonding capacity .
    • 6m : 4-Chlorophenyl substituent improves metabolic stability via halogen bonding .
Table 1: Structural and Spectral Comparison
Compound Core Structure Key Substituents IR (C=O stretch, cm⁻¹) HRMS [M+H]+ (Found)
Target Compound 1,8-Naphthyridinone 3-(3-Methylphenyl)oxadiazole Not reported Not available
6a 1,2,3-Triazole Naphthalen-1-yloxy, phenyl 1671 393.1112 (393.1118)
6b 1,2,3-Triazole 2-Nitrophenyl 1682 404.1348 (404.1359)
6m 1,2,3-Triazole 4-Chlorophenyl 1678 393.1112 (393.1118)

Physicochemical and Pharmacological Properties

Polarity and Solubility

  • The target compound’s oxadiazole and naphthyridinone cores likely reduce aqueous solubility compared to triazole-based analogues (e.g., 6a-m), as evidenced by higher C=O stretching frequencies in IR (1671–1682 cm⁻¹) indicating stronger hydrogen-bonding capacity in triazoles .

Pharmacological Potential

  • Triazole Analogues : Demonstrated antibacterial and anti-inflammatory activity in Populus bud extracts, attributed to nitro and halogen substituents .
  • However, the absence of nitro/halogen groups may reduce cytotoxicity compared to 6b or 6m .

Computational and Clustering Analysis

  • Butina Clustering (): The target compound would cluster with acetamide derivatives but diverge due to its naphthyridinone-oxadiazole core. Key differentiating descriptors include van der Waals volume and electronic parameters (e.g., dipole moment) .
  • QSPR Models : Structural features like the methoxyphenyl group correlate with enhanced logP values, predicting superior membrane permeability versus nitro-substituted analogues .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that exhibits a range of biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Oxadiazole Moiety : Known for its anticancer properties through mechanisms such as antiangiogenic activity.
  • Naphthyridine Framework : Associated with various biological activities including antimicrobial and anticancer effects.

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. These derivatives can inhibit tumor growth by targeting various pathways involved in cancer progression:

CompoundMechanism of ActionIC50 (µM)References
Oxadiazole Derivative AInhibition of VEGF and HIF-1α1.61 ± 1.92
Oxadiazole Derivative BMicrotubule depolymerization1.98 ± 1.22
Naphthyridine Derivative CTelomerase inhibition<10

In vivo studies demonstrated that selected oxadiazole derivatives significantly reduced tumor size in models such as the Dalton's Lymphoma Ascitic (DLA) model, showcasing their potential as effective anticancer agents .

2. Antimicrobial Activity

The compound also shows promising antimicrobial effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)References
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis8 µg/mL

These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

  • Antiangiogenic Effects : By downregulating vascular endothelial growth factor (VEGF), it inhibits the formation of new blood vessels necessary for tumor growth.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Anticancer Efficacy

A study explored the effects of the compound on DLA-induced tumors in mice. Results indicated a significant reduction in tumor volume and weight compared to control groups, suggesting its potential as an anticancer therapeutic.

Study 2: Antimicrobial Testing

In vitro testing against common pathogens showed that the compound exhibited potent antibacterial activity, comparable to established antibiotics like norfloxacin. This positions it as a candidate for further development in infectious disease treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its chemical reactivity and biological activity?

  • Answer : The compound features a 1,8-naphthyridin-4-one core fused with a 1,2,4-oxadiazole ring and an N-[(4-methoxyphenyl)methyl]acetamide side chain.

  • The naphthyridinone core contributes to π-π stacking interactions with biological targets, while the oxadiazole ring enhances metabolic stability and hydrogen-bonding potential .
  • The 4-methoxybenzyl group in the acetamide moiety increases lipophilicity, influencing membrane permeability .
    • Methodological Insight : Structural confirmation requires NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 2D-COSY) and mass spectrometry to verify regiochemistry and purity .

Q. What are the standard synthetic routes for this compound, and what reagents are critical for its preparation?

  • Answer : Synthesis typically involves:

Naphthyridinone core formation via cyclization of substituted pyridine derivatives with ethyl acetoacetate under reflux in DMF .

Oxadiazole ring construction using a nitrile intermediate and hydroxylamine in ethanol/water at 80°C .

Acetamide coupling via a nucleophilic substitution reaction between the naphthyridinone intermediate and 4-methoxybenzyl chloride in the presence of K2_2CO3_3 .

  • Critical Reagents : DMF (solvent), hydroxylamine (oxadiazole cyclization), and K2_2CO3_3 (base for coupling) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity for scale-up studies?

  • Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, replacing DMF with DMAc (dimethylacetamide) may reduce side reactions .
  • Purification Strategies : Employ preparative HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the product from regioisomeric byproducts .
  • Yield Enhancement : Introduce microwave-assisted synthesis for cyclization steps, reducing reaction time from 12 hours to 30 minutes .

Q. What strategies are recommended to resolve contradictory data in biological activity assays (e.g., IC50_{50} variability across studies)?

  • Answer :

  • Assay Validation : Cross-test the compound in parallel assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out interference from the oxadiazole fluorophore .
  • Metabolic Stability Analysis : Use LC-MS/MS to quantify degradation products in cell culture media, which may explain reduced potency in longer-duration experiments .
  • Structural Analog Comparison : Compare IC50_{50} values with analogs lacking the 3-methylphenyl group on the oxadiazole ring to isolate steric effects .

Q. How can researchers design experiments to investigate the compound’s metabolic pathways and potential toxicity?

  • Answer :

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to identify phase I metabolites (e.g., O-demethylation at the 4-methoxy group) .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Toxicity Profiling : Conduct Ames tests (bacterial reverse mutation assay) and hERG channel binding assays to evaluate genotoxicity and cardiotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?

  • Answer :

  • Solubility Testing : Perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) at 37°C, comparing with pure DMSO data. The compound’s logP (~3.5) suggests pH-dependent solubility due to the naphthyridinone’s weak acidity .
  • Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates in buffer solutions, which may falsely indicate low solubility .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar analogs in terms of target selectivity?

  • Answer :

Analog Structural Difference Target Selectivity
Parent Compound3-(3-methylphenyl)-oxadiazoleKinase X (IC50_{50} = 12 nM)
Analog A3-phenyl-oxadiazole (no methyl)Kinase X (IC50_{50} = 45 nM)
Analog BNaphthyridinone replaced with quinazolineOff-target (CYP450 inhibition)
  • Key Insight : The 3-methyl group on the oxadiazole enhances kinase binding via hydrophobic interactions, while the naphthyridinone core minimizes off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.